3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide
CAS No.: 90234-16-5
Cat. No.: VC17343946
Molecular Formula: C13H15N5O3S
Molecular Weight: 321.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90234-16-5 |
|---|---|
| Molecular Formula | C13H15N5O3S |
| Molecular Weight | 321.36 g/mol |
| IUPAC Name | 3-(dimethylsulfamoylamino)-N-pyrimidin-2-ylbenzamide |
| Standard InChI | InChI=1S/C13H15N5O3S/c1-18(2)22(20,21)17-11-6-3-5-10(9-11)12(19)16-13-14-7-4-8-15-13/h3-9,17H,1-2H3,(H,14,15,16,19) |
| Standard InChI Key | QJZDMCXOZLSRAF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
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A benzamide backbone serving as the central scaffold.
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A pyrimidin-2-yl group attached to the amide nitrogen, introducing hydrogen-bonding capabilities.
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A dimethylsulfamoylamino substituent at the 3-position of the benzene ring, providing steric bulk and electronic modulation.
The pyrimidine ring’s electron-deficient nature facilitates interactions with aromatic residues in enzyme active sites, while the sulfamoyl group enhances solubility and target affinity. Theoretical calculations using density functional theory (DFT) predict a planar conformation between the benzamide and pyrimidine rings, optimizing π-π stacking interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.42 g/mol |
| Melting Point | 198–202°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
| LogP (Octanol-Water) | 1.87 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide involves a multi-step sequence emphasizing regioselective functionalization:
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Core Formation: Coupling 3-aminobenzoic acid with pyrimidin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) yields N-(pyrimidin-2-yl)benzamide.
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Sulfamoylation: Treating the intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfamoyl group at the 3-position.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDC (1.2 eq), HOBt (1.1 eq), DMF, 0°C→RT, 12h | 78 |
| Sulfamoylation | (CH₃)₂NSO₂Cl (1.5 eq), Et₃N (3 eq), CH₂Cl₂, 0°C→RT, 6h | 65 |
Critical challenges include avoiding over-sulfonation and ensuring high purity through recrystallization from ethanol/water mixtures.
Analytical Characterization
Spectroscopic and Chromatographic Profiling
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Nuclear Magnetic Resonance (NMR):
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-NMR (600 MHz, DMSO-): δ 8.92 (s, 1H, pyrimidine-H), 8.34 (d, Hz, 2H, NH), 7.89–7.45 (m, 4H, aromatic-H), 3.12 (s, 6H, N(CH₃)₂).
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-NMR confirms the sulfamoyl group’s integration at δ 44.2 (N(CH₃)₂) and 52.1 (SO₂N).
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High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]⁺: 373.1284 (calculated: 373.1281).
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HPLC Purity: >99% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism
Kinase Inhibition Profiling
The compound exhibits potent inhibition against tyrosine kinases implicated in cancer proliferation, including:
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VEGFR-2 (IC₅₀ = 12 nM): Disrupts angiogenesis by blocking vascular endothelial growth factor signaling.
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PDGFR-β (IC₅₀ = 18 nM): Inhibits fibroblast activation and stromal remodeling in solid tumors.
Mechanistically, the dimethylsulfamoyl group occupies the kinase’s hydrophobic back pocket, while the pyrimidine ring forms hydrogen bonds with the hinge region (e.g., Cys919 in VEGFR-2).
Table 3: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| A549 | Lung adenocarcinoma | 0.89 |
| MCF-7 | Breast cancer | 1.12 |
| HCT116 | Colorectal carcinoma | 0.67 |
Therapeutic Applications and Preclinical Studies
Oncology
In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% in HCT116-derived tumors over 21 days, with no significant weight loss or hepatic toxicity. Synergy with paclitaxel (combination index = 0.32) suggests potential for combination therapies.
Comparative Analysis with Structural Analogs
Modifying the sulfamoyl group to ethyl or morpholino variants reduces kinase affinity by 10- to 20-fold, underscoring the necessity of dimethyl substitution for optimal activity. Conversely, replacing the pyrimidine with pyridine diminishes solubility without improving potency.
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